molecular formula C11H13N B14484527 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole CAS No. 66346-72-3

2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole

Cat. No.: B14484527
CAS No.: 66346-72-3
M. Wt: 159.23 g/mol
InChI Key: JNFRSRWSMNQLOS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused ring system with a methylidene group at the 3-position and two methyl groups at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Mori–Ban–Hegedus indole synthesis is a notable method where the base used is changed from potassium carbonate to silver carbonate to prevent isomerization . This reaction can be performed at ambient temperature, making it efficient and practical.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product without significant by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions vary but often include more functionalized indole derivatives, which can be further utilized in various applications.

Scientific Research Applications

2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to inhibition or activation of specific enzymes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

66346-72-3

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2,2-dimethyl-3-methylidene-1H-indole

InChI

InChI=1S/C11H13N/c1-8-9-6-4-5-7-10(9)12-11(8,2)3/h4-7,12H,1H2,2-3H3

InChI Key

JNFRSRWSMNQLOS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C2=CC=CC=C2N1)C

Origin of Product

United States

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